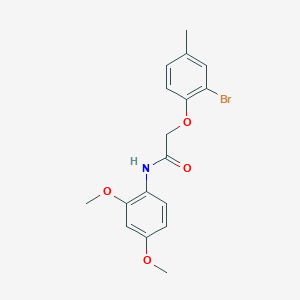![molecular formula C24H20N4O4 B3745360 N-(2,4-dimethylphenyl)-2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B3745360.png)
N-(2,4-dimethylphenyl)-2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide
描述
N-(2,4-dimethylphenyl)-2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide, also known as DPA-714, is a small molecule drug that has been extensively studied for its potential use in the field of neuroimaging. It belongs to a class of compounds known as translocator protein (TSPO) ligands, which have been shown to have a range of biological effects.
作用机制
N-(2,4-dimethylphenyl)-2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide binds selectively to the TSPO, which is upregulated in activated microglia and astrocytes in the brain. The binding of N-(2,4-dimethylphenyl)-2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide to TSPO leads to a conformational change in the protein, which triggers a signaling cascade that results in the activation of various cellular pathways. These pathways are involved in the regulation of inflammation, oxidative stress, and cell death.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce neuroinflammation and oxidative stress in animal models of neurodegeneration, and to improve cognitive function in these models. N-(2,4-dimethylphenyl)-2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide has also been shown to have anti-tumor effects in some cancer cell lines.
实验室实验的优点和局限性
One of the main advantages of using N-(2,4-dimethylphenyl)-2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide in lab experiments is its selectivity for the TSPO. This allows for the specific targeting of activated microglia and astrocytes in the brain, which are involved in neuroinflammation and neurodegeneration. However, one limitation of using N-(2,4-dimethylphenyl)-2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide is its relatively low binding affinity for TSPO compared to other TSPO ligands, which may limit its sensitivity as a PET imaging agent.
未来方向
There are several potential future directions for the use of N-(2,4-dimethylphenyl)-2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide in scientific research. One area of interest is the development of more sensitive PET imaging agents for neuroinflammation and neurodegeneration, which could potentially be used for early diagnosis and monitoring of these conditions. Another potential future direction is the use of N-(2,4-dimethylphenyl)-2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide as a therapeutic agent for neurodegenerative diseases, based on its anti-inflammatory and neuroprotective effects. Further research is needed to fully explore the potential applications of N-(2,4-dimethylphenyl)-2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide in these areas.
科学研究应用
N-(2,4-dimethylphenyl)-2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide has been extensively studied for its potential use in the field of neuroimaging. It is a selective ligand for the translocator protein (TSPO), which is found in high concentrations in activated microglia and astrocytes in the brain. TSPO ligands have been used as biomarkers for neuroinflammation and neurodegeneration, and N-(2,4-dimethylphenyl)-2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide has shown promise in preclinical studies as a potential PET imaging agent for these conditions.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[4-(3-nitrophenyl)-1-oxophthalazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4/c1-15-10-11-21(16(2)12-15)25-22(29)14-27-24(30)20-9-4-3-8-19(20)23(26-27)17-6-5-7-18(13-17)28(31)32/h3-13H,14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOCQAWWNHCKCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC(=CC=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-[4-(3-nitrophenyl)-1-oxophthalazin-2(1H)-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B3745277.png)
![N-(2-fluorophenyl)-N'-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3745281.png)
![3-(4-chlorophenyl)-6,6-dimethyl-1-(4-nitrobenzyl)-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B3745289.png)
![2-(2-bromo-4,6-dimethylphenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B3745296.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B3745298.png)
![5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3745302.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B3745307.png)
![8,8-dimethyl-2-[(4-nitrobenzyl)thio]-3-phenyl-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-4-one](/img/structure/B3745315.png)
![methyl {4-methyl-7-[(4-nitrobenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B3745323.png)

![3-(2-chlorophenyl)-4-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B3745331.png)
![2-methoxy-6-(4-methylphenyl)-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B3745337.png)
![4-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B3745353.png)
![N-(4-fluorophenyl)-2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B3745354.png)